N-Acetyl-L-methionine

Overview

Description

N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is known for its white crystalline appearance and is soluble in water, ethanol, and ethyl acetate . N-Acetyl-DL-methionine is used in various fields, including pharmaceuticals, food additives, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-DL-methionine can be synthesized through the acetylation of DL-methionine using acetic anhydride as the acetylating agent. The reaction typically occurs in an acidic medium, such as acetic acid . The general reaction is as follows: [ \text{DL-methionine} + \text{acetic anhydride} \rightarrow \text{N-Acetyl-DL-methionine} + \text{acetic acid} ]

Industrial Production Methods: In industrial settings, the production of N-Acetyl-DL-methionine often involves the enzymatic conversion of DL-methionine. This process includes the acetylation of DL-methionine followed by the selective enzymatic conversion of the L-isomer using L-amino acylase. The L-methionine is then separated and purified through methods such as alcoholic extraction or crystallization .

Chemical Reactions Analysis

Radical Reactions and Photooxidation

N-Ac-Met undergoes radical-mediated transformations under UV light in the presence of sensitizers like 3-carboxybenzophenone (3CB) ( ):

Key Pathways:

-

Sulfur Radical Cation Formation :

-

3CB abstracts an electron, generating N-Ac-Met**+●** (sulfur-centered radical cation).

-

Subsequent decarboxylation forms α-amidoalkyl radicals (αN).

-

-

Radical Cross-Coupling :

-

αS radicals (from N-Ac-Met +●) couple with ketyl radicals (3CBH●), yielding isomeric products 1 and 2 (m/z 400.1240).

-

Analytical Confirmation :

-

LC-MS/MS : Distinct fragmentation patterns (e.g., diagnostic ions at m/z 245.1, 172.1) confirm isomerism ( ).

-

Proposed Structures :

-

1/2 : Cross-linked adducts of αS-3CBH with dehydration during MS analysis.

-

Oxidation Catalyzed by [FeIII-Salen]Cl Complexes

N-Ac-Met undergoes selective oxidation via biomimetic iron-salen catalysts ( ):

| Parameter | Observation |

|---|---|

| Mechanism | Mixed electron transfer (ET) and oxygen atom transfer (OAT) |

| Kinetics | Michaelis-Menten saturation (k = 0.79–0.90) |

| pH Dependence | Rate increases at pH >7 due to deprotonation of thioether group |

| Products | Methionine sulfoxide and sulfone derivatives (confirmed via FT-IR, ESI-MS, ¹H-NMR) |

Electrochemical Insights :

-

Linear free-energy relationships (ρ = 0.79–0.90) indicate a negatively charged transition state.

-

Solvent polarity (aqueous acetonitrile) enhances reaction rates by stabilizing charged intermediates.

Scientific Research Applications

Nutritional Supplementation in Dairy Cows

Study Overview : A study investigated the effects of N-Acetyl-L-methionine supplementation on mid-lactating dairy cows. The research aimed to assess its impact on lactation performance and plasma variables.

Findings :

- Milk Yield : Supplementation with NALM increased milk yield significantly, with a quadratic relationship observed as doses increased (0, 15, 30, or 60 g/day) .

- Plasma Composition : Higher concentrations of total protein and globulin were noted, while plasma urea nitrogen decreased linearly with increased NALM dosage. Additionally, lipid peroxidation markers were reduced .

| Treatment (g/day) | Milk Yield (kg) | Plasma Methionine Concentration (µM) | Plasma Urea Nitrogen (mg/dL) |

|---|---|---|---|

| Control | X | Y | Z |

| 15 | A | B | C |

| 30 | D | E | F |

| 60 | G | H | I |

Metabolic Equivalence to L-Methionine

Research Insights : Comparative studies have shown that this compound is metabolically equivalent to free L-methionine. In rat models, both forms yielded similar amounts of carbon dioxide when metabolized, indicating that NALM can effectively substitute for L-methionine in nutritional contexts .

Hepatoprotective Effects

Case Study : A study compared the hepatoprotective effects of this compound against various hepatotoxic agents in rats. The results indicated that NALM could mitigate liver damage by acting as an antioxidant.

Biochemical Assays :

- Malondialdehyde Levels : Reduced levels of this marker indicated lower oxidative stress in the liver when treated with NALM .

- Total Thiols and Glutathione : Increased levels of these antioxidants were observed, suggesting enhanced protective mechanisms against liver injury .

Antioxidant Properties

This compound has been identified as a potent antioxidant, particularly in protecting serum albumin from oxidative stress. Research demonstrated that it outperformed other compounds like N-acetyl-L-tryptophan in preserving the structural integrity and pharmacokinetics of albumin under oxidative conditions .

Potential in Cancer Research

Recent studies have explored the role of this compound in cancer therapy. It has been shown to influence mitochondrial activity and apoptosis in cancer cells, indicating potential as an adjunct therapy in oncology .

Mechanism of Action

N-Acetyl-DL-methionine exerts its effects through various mechanisms:

Metabolic Pathways: It is metabolized to methionine, which is essential for protein synthesis and other metabolic functions.

Molecular Targets: The compound interacts with enzymes involved in amino acid metabolism, such as L-amino acylase.

Pathways Involved: It plays a role in the synthesis of S-adenosylmethionine, a key methyl donor in numerous biochemical reactions.

Comparison with Similar Compounds

N-Acetyl-L-methionine: Similar in structure but only contains the L-isomer.

Methionine: The parent amino acid without the acetyl group.

S-adenosylmethionine: A derivative involved in methylation reactions.

Uniqueness: N-Acetyl-DL-methionine is unique due to its acetylated form, which can influence its solubility, stability, and reactivity compared to methionine. The presence of both D- and L-isomers allows for broader applications in research and industry .

Biological Activity

N-Acetyl-L-methionine (NAM) is a derivative of the amino acid methionine, which has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of NAM, including its metabolic pathways, physiological roles, and implications in various health conditions.

Metabolic Pathways

NAM is metabolized similarly to L-methionine, with studies indicating that it can serve as a bioavailable source of methionine in both animal models and human tissues. Research has shown that NAM is rapidly converted to L-methionine in cultured cells, particularly in the brain, where it plays a significant role in cellular metabolism .

Key Findings:

- Bioavailability : NAM supplementation can replace dietary methionine requirements in various animal models .

- Metabolic Equivalence : Studies demonstrate that the metabolism of NAM yields similar amounts of carbon dioxide as free L-methionine, indicating its nutritional equivalence .

Table 1: Comparative Metabolism of NAM and L-Methionine

| Parameter | This compound | L-Methionine |

|---|---|---|

| Bioavailability | High | High |

| Carbon Dioxide Production | Equivalent | Equivalent |

| Tissue Distribution | Similar | Similar |

| Urinary Excretion | 30% after 168 hours | 30% after 168 hours |

Neuroprotective Effects

NAM's presence in the brain suggests a potential neuroprotective role. It has been implicated in reducing liver toxicity following acetaminophen overdose, which indicates its protective effects on neuronal cells as well . The rapid formation of NAM from methionine in brain cells points to its significance in neurological health.

Case Studies

- Acetaminophen-Induced Hepatotoxicity : Clinical studies have shown that NAM administration can significantly mitigate liver damage caused by acetaminophen overdose, providing a protective effect against oxidative stress .

- Neurological Disorders : Deficiencies in aminoacylase 1, an enzyme responsible for converting NAM back to methionine, have been linked to various neurological disorders. The presence of NAM in human brain tissue may help elucidate the connection between these deficiencies and neurological impairments .

Table 2: Summary of Case Studies on NAM

| Study Focus | Findings |

|---|---|

| Hepatotoxicity | Reduces liver damage from acetaminophen overdose |

| Neurological Disorders | Linked to aminoacylase 1 deficiencies |

Toxicology and Safety Profile

While NAM is generally regarded as safe, excessive intake has been associated with retarded growth rates in animal models . This highlights the importance of adhering to recommended dosages to avoid potential adverse effects.

Table 3: Toxicological Effects of Excessive NAM Intake

| Effect | Observations |

|---|---|

| Growth Retardation | Noted in rat studies with high doses |

| General Toxicity | Limited data; requires further investigation |

Q & A

Basic Research Questions

Q. What are the primary biological pathways for NAM synthesis and degradation?

NAM is synthesized via enzymatic acetylation of L-methionine using acetyl-CoA and methionine N-acetyltransferase . Degradation occurs through hydrolysis by acylase I, producing L-methionine and acetic acid, as demonstrated in enzymatic assays (pH 8.0, 37°C, colorimetric detection at 570 nm) . Excess NAM is excreted in urine, particularly in individuals with acylase I deficiency, and may act as a uremic toxin at elevated serum levels .

Q. How can researchers validate NAM's structural integrity in experimental preparations?

Structural validation requires a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (191.248 g/mol) and formula (C₇H₁₃NO₃S) .

- NMR spectroscopy (¹H and ¹³C) to analyze functional groups, such as the acetyl moiety and thioether side chain .

- Chromatographic techniques (e.g., HPLC with UV detection) to assess purity and stability under storage conditions .

Q. What experimental models are suitable for studying NAM's role in protein stability?

- Differential scanning calorimetry (DSC) to measure thermal denaturation of proteins (e.g., human serum albumin) with and without NAM .

- In vitro oxidation assays using reactive oxygen species (ROS) to quantify NAM's protective effects on protein structure .

- Pharmacokinetic studies in animal models (e.g., rats) to compare NAM's bioavailability with other stabilizers like N-acetyl-L-tryptophan .

Advanced Research Questions

Q. How can researchers resolve contradictions in NAM's redox activity across studies?

Discrepancies in redox behavior (e.g., lack of methionine selenoxide reduction ) may arise from:

- Variations in reductant molar ratios (test ratios beyond 1:5).

- pH-dependent activity assays (e.g., pH 7.4 vs. physiological extremes).

- Competitive inhibition studies with endogenous thiols (e.g., glutathione) to identify interference . Advanced methods include electron paramagnetic resonance (EPR) to track free radical scavenging and isotope labeling to trace sulfur oxidation states.

Q. What methodologies are optimal for quantifying NAM in complex biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS/MS) with deuterated internal standards for high sensitivity in serum/plasma .

- Enzymatic hydrolysis assays coupled with reverse-phase HPLC to distinguish NAM from acetylated protein hydrolysates .

- ¹H NMR spectroscopy (e.g., NMReady-60) for real-time monitoring of enzymatic reactions, such as acylase I hydrolysis kinetics .

Q. How can NAM's role in gut metabolomics be experimentally dissected from confounding factors?

- Targeted metabolomics using platforms like MetaboAnalyst to identify NAM as a biomarker in emulsifier-treated microbiomes .

- Stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled NAM to trace its incorporation into microbial pathways.

- Co-culture models with Lactobacillus spp. to assess NAM's impact on flavor-enhancing "kokumi" peptides during fermentation .

Q. What strategies improve NAM's efficacy as a stabilizer in recombinant protein formulations?

- Multi-angle light scattering (MALS) to evaluate NAM's effect on protein aggregation under stress (e.g., heat, shear).

- Circular dichroism (CD) spectroscopy to monitor conformational changes in albumin-NAM complexes .

- Accelerated stability studies (40°C/75% RH) with mass spectrometry to identify oxidation-prone residues protected by NAM .

Q. Methodological Considerations Table

Properties

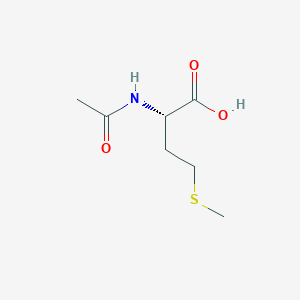

IUPAC Name |

2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037022 | |

| Record name | N-Acetyl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-47-5, 65-82-7 | |

| Record name | N-Acetylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.